Podofilox-d6

Description

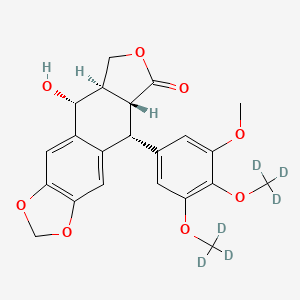

Structure

3D Structure

Properties

Molecular Formula |

C22H22O8 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-[3-methoxy-4,5-bis(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1/i1D3,3D3 |

InChI Key |

YJGVMLPVUAXIQN-UBHBGBPWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC)OC([2H])([2H])[2H] |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Podofilox-d6

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Podofilox-d6, a deuterated analog of Podofilox (Podophyllotoxin). This document is intended for researchers, scientists, and drug development professionals. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Podofilox due to its similar chemical and physical properties but distinct mass, allowing for accurate quantification by mass spectrometry.

Synthetic Strategy Overview

The chemical synthesis of this compound is not widely detailed in peer-reviewed literature. However, a plausible and efficient synthetic route involves a two-step process starting from the natural product Podofilox (Podophyllotoxin):

-

Selective Demethylation: The three methoxy groups on the trimethoxyphenyl ring of Podofilox are selectively removed to yield a tri-demethylated precursor.

-

Deuteromethylation: The precursor is then re-methylated using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce six deuterium atoms, affording this compound.

This strategy is advantageous as it starts from a readily available precursor and employs well-established chemical transformations.

Experimental Protocols

Step 1: Selective Tri-demethylation of Podofilox

This protocol describes the selective removal of the three methyl groups from the trimethoxyphenyl moiety of Podofilox.

Materials:

-

Podofilox (≥98% purity)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Podofilox (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of boron tribromide in DCM (3.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

-

The mixture is then concentrated under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude tri-demethylated Podofilox.

Step 2: Deuteromethylation to Yield this compound

This protocol describes the re-methylation of the tri-demethylated precursor using a deuterated reagent.

Materials:

-

Crude tri-demethylated Podofilox from Step 1

-

Iodomethane-d3 (CD₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

Procedure:

-

In a round-bottom flask, dissolve the crude tri-demethylated Podofilox (1.0 eq) in anhydrous DMF.

-

To this solution, add anhydrous potassium carbonate (5.0 eq).

-

Add iodomethane-d3 (4.0 eq) to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude this compound is purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column for chromatography

-

Fraction collector or test tubes

Procedure:

-

Prepare a silica gel slurry in hexanes and pack a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed material onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white to off-white solid.

Data Presentation

Representative Reaction Yields and Purity

| Step | Product | Starting Material | Representative Yield (%) | Purity (by HPLC) (%) |

| 1 | Tri-demethylated Podofilox | Podofilox | 75-85 | >90 |

| 2 | This compound | Tri-demethylated Podofilox | 60-70 | >98 |

| 3 | Purified this compound | Crude this compound | 80-90 (recovery) | >99.5 |

Representative Analytical Data

| Analysis | Parameter | Representative Value for this compound |

| ¹H NMR | Chemical Shift (ppm) | Consistent with Podofilox structure, absence of signals for OCH₃ at ~3.8 ppm. |

| ¹³C NMR | Chemical Shift (ppm) | Consistent with Podofilox structure, signals for CD₃ may be observed as multiplets. |

| Mass Spec. | [M+H]⁺ | m/z ≈ 421.18 (Expected for C₂₂H₁₆D₆O₈) |

| HPLC | Retention Time | Similar to that of unlabeled Podofilox under the same conditions. |

Visualizations

Synthetic Workflow

A Technical Guide to the Mechanism of Action of Podofilox-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podofilox, a purified form of podophyllotoxin, is a well-established antimitotic agent used in the treatment of external genital warts.[1][2] Its deuterated analogue, Podofilox-d6, is presumed to share the same mechanism of action, though specific studies on the deuterated compound are not extensively available in the public domain. Deuteration is a common strategy in drug development to alter the pharmacokinetic profile of a compound, often to increase its metabolic stability. This guide synthesizes the available research on the mechanism of action of podofilox and its parent compound, podophyllotoxin, to provide a comprehensive technical overview for the scientific community. The core activities of podofilox are centered around the disruption of microtubule dynamics and interference with DNA replication, leading to cell cycle arrest and apoptosis.[3][4]

Core Mechanisms of Action

Podofilox and its derivatives exhibit a dual mechanism of action, primarily targeting tubulin polymerization and the activity of DNA topoisomerase II.[3]

Inhibition of Tubulin Polymerization

Podofilox acts as a potent inhibitor of microtubule assembly.[5] It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][6] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[1] The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[3]

Inhibition of DNA Topoisomerase II

In addition to its effects on tubulin, derivatives of podophyllotoxin, such as etoposide and teniposide, are known to inhibit DNA topoisomerase II.[7][8] While podophyllotoxin itself is a potent inhibitor of microtubule assembly, its derivatives have been shown to stabilize the covalent complex between topoisomerase II and DNA.[8][9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[8] This DNA damage triggers cellular checkpoints and can ultimately lead to apoptosis.

Cellular Effects of Podofilox

The primary mechanisms of action of podofilox lead to several downstream cellular effects, including cell cycle arrest and apoptosis.

Cell Cycle Arrest

Podofilox has been shown to induce cell cycle arrest in various cancer cell lines. In human colorectal cancer cells, podophyllotoxin induces G2/M phase arrest.[10] In contrast, a study on gastric cancer cells demonstrated that podofilox treatment leads to G0/G1 phase arrest.[11][12] This discrepancy may be attributable to cell-type specific responses or differences in experimental conditions. The arrest in the G0/G1 phase in gastric cancer cells was associated with altered expression of genes involved in the c-Myc and p53 signaling pathways.[11]

Induction of Apoptosis

The cellular insults caused by podofilox, namely cytoskeletal disruption and DNA damage, converge on the induction of apoptosis, or programmed cell death.[1] The apoptotic response can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] In human colorectal cancer cells, podophyllotoxin-induced apoptosis is mediated by an increase in reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[10]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) of podofilox in two human gastric cancer cell lines.

| Cell Line | IC50 (nM) | Reference |

| AGS | 2.327 | [11] |

| HGC-27 | 1.981 | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Proliferation Assay (Cell Counting Kit-8)

-

Cell Seeding: Cancer cells (e.g., AGS, HGC-27) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with varying concentrations of podofilox or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a defined period (e.g., 48 hours).

-

CCK-8 Addition: Following incubation, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Absorbance Measurement: The plates are incubated for a further 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Colony Formation Assay

-

Cell Seeding: A low density of cells is seeded into 6-well plates.

-

Drug Treatment: The cells are treated with podofilox at various concentrations.

-

Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Colony Staining: The colonies are fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies in each well is counted.

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with podofilox or a vehicle control for a specified time (e.g., 48 hours).

-

Cell Harvesting: The cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of podofilox.

References

- 1. What is the mechanism of Podofilox? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Podophyllotoxin - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Podophyllotoxins: current status and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Podofilox suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Podofilox suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability Analysis of Podofilox-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data crucial for the analysis of Podofilox-d6, a deuterated analog of Podofilox. The incorporation of deuterium in place of hydrogen can significantly alter the pharmacokinetic profile of a drug, making rigorous analysis of its isotopic purity and stability essential for research and development. This document outlines the experimental protocols for these analyses and presents representative data in a structured format.

Isotopic Purity Analysis of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential to ensure the intended therapeutic effects and to minimize variability between batches. The primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data for Isotopic Purity

The following table summarizes representative isotopic purity data for a typical batch of this compound.

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.5% | HPLC |

| Isotopic Purity | ≥99 atom % D | 99.6 atom % D | HRMS |

| Deuterium Incorporation | d6 | Conforms | HRMS |

| d0 Content | ≤0.5% | 0.1% | HRMS |

| d1 Content | ≤0.5% | 0.1% | HRMS |

| d2 Content | ≤0.5% | 0.1% | HRMS |

| d3 Content | ≤0.5% | 0.1% | HRMS |

| d4 Content | ≤1.0% | 0.2% | HRMS |

| d5 Content | ≤2.0% | 1.0% | HRMS |

| d6 Content | ≥95.0% | 98.4% | HRMS |

Experimental Protocols for Isotopic Purity Analysis

Objective: To determine the isotopic enrichment and the distribution of deuterated species.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with a suitable liquid chromatography system (LC-MS).

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: Inject the sample into the LC system. Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate this compound from any potential impurities.

-

Mass Spectrometry Analysis:

-

Ionize the sample using electrospray ionization (ESI) in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range.

-

The expected [M+H]+ for unlabeled Podofilox (C22H22O8) is approximately 415.1342. For this compound (C22H16D6O8), the expected [M+H]+ is approximately 421.1719.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1-d6) forms of Podofilox.

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each isotopologue to determine the isotopic distribution.[1][2]

-

The isotopic purity (atom % D) is calculated based on the weighted average of the deuterium content across all observed species.

-

Objective: To confirm the positions of deuterium incorporation and the structural integrity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum to directly observe the signals from the incorporated deuterium atoms. This provides further confirmation of the labeling positions.

-

-

Data Analysis: Compare the ¹H NMR spectrum of this compound with that of unlabeled Podofilox to confirm the specific sites of deuteration. The integration of the remaining proton signals can also provide an estimate of the isotopic enrichment.[1][3]

Stability Analysis of this compound

Stability testing, particularly through forced degradation studies, is essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[4][5]

Quantitative Data for Forced Degradation Studies

The following table summarizes representative results from a forced degradation study of this compound.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants Observed |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12.5% | Epipodophyllotoxin |

| Base Hydrolysis | 0.1 M NaOH | 4 h | 60°C | 25.8% | Picropodophyllin |

| Oxidative | 3% H₂O₂ | 24 h | 25°C | 8.2% | Oxidized derivatives |

| Thermal | Dry Heat | 48 h | 80°C | 5.1% | Minor unidentified peaks |

| Photolytic | ICH Q1B Option 2 | 24 h | 25°C | 3.5% | Minor unidentified peaks |

Experimental Protocol for Forced Degradation Studies

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution and heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution and heat at 60°C. Take samples at various time points (e.g., 1, 2, 4 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the drug solution and keep at room temperature. Take samples at various time points.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 80°C. Dissolve samples taken at different time points for analysis.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Analysis of Degraded Samples:

-

Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to identify peaks of degradation products.

-

LC-MS/MS can be used to identify the structure of the major degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each condition.

-

Ensure that the analytical method can separate the main drug peak from all degradation product peaks, demonstrating its specificity.[6]

-

Visualizations

Signaling Pathway of Podofilox

Podofilox exerts its cytotoxic effects through a dual mechanism. Primarily, it acts as an antimitotic agent by binding to tubulin, which prevents the formation of microtubules and arrests the cell cycle.[7][8][9] Additionally, recent studies have shown that Podofilox can enhance the cGAMP-STING signaling pathway, which boosts the innate immune response against tumor cells.[4]

Caption: Dual mechanism of action of Podofilox.

Experimental Workflow for Analysis

The following diagram illustrates the logical flow of experiments for the comprehensive analysis of this compound.

Caption: Workflow for this compound analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Application of LC-MS for quantitative analysis and metabolite identification of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of stereospecifically deuterated desoxypodophyllotoxins and 1H-nmr assignment of desoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. biopharminternational.com [biopharminternational.com]

A Comparative Analysis of the Physical Properties of Podofilox and its Deuterated Analog, Podofilox-d6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical properties of Podofilox and its isotopically labeled counterpart, Podofilox-d6. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical sciences by presenting key physicochemical data, outlining experimental methodologies for their determination, and visualizing relevant biological pathways.

Introduction to Podofilox and this compound

Podofilox, a purified form of podophyllotoxin, is a well-established antimitotic agent derived from the roots and rhizomes of Podophyllum species.[1] It is clinically used for the topical treatment of external genital warts (Condyloma acuminatum).[2] The therapeutic effect of Podofilox stems from its ability to inhibit cell division by disrupting the polymerization of tubulin, a critical component of the cellular cytoskeleton.

This compound is a deuterated analog of Podofilox, where six hydrogen atoms on the trimethoxyphenyl ring have been replaced with deuterium. This isotopic labeling is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Understanding the physical properties of both the parent compound and its deuterated form is crucial for their effective use in research and development.

Comparative Physical Properties

A thorough comparison of the physical properties of Podofilox and this compound is essential for their proper handling, formulation, and interpretation of experimental results. The following table summarizes the key quantitative data available for both compounds.

| Physical Property | Podofilox | This compound | Reference(s) |

| Molecular Formula | C₂₂H₂₂O₈ | C₂₂H₁₆D₆O₈ | [1][3] |

| Molecular Weight | 414.41 g/mol | 420.45 g/mol | [3][4] |

| Melting Point | 114-118 °C, 183.3-184.0 °C, 228 °C | Not Reported | [1] |

| Solubility | |||

| Water | Sparingly soluble | Not Reported | [2] |

| Alcohol | Soluble | Soluble in Ethanol, Methanol | [2][5] |

| DMSO | ≥166.67 mg/mL | Soluble | [4][5] |

| Other Solvents | Soluble in acetone, chloroform, and warm benzene. | Soluble in Acetonitrile, DMF | [1][5] |

Note on Melting Point Discrepancy: The wide range of reported melting points for Podofilox suggests the existence of different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact physical properties such as melting point and solubility. The specific crystalline form of a sample will depend on the conditions of its crystallization and handling. A specific melting point for this compound has not been found in publicly available technical data sheets or certificates of analysis.

Experimental Protocols

The accurate determination of the physical properties outlined above relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a pharmaceutical solid is a critical indicator of its purity and identity. The capillary method is a widely accepted technique for its determination.

Methodology:

-

Sample Preparation: A small amount of the finely powdered and dried sample (Podofilox or this compound) is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

-

-

For Unknown Samples: A preliminary, rapid heating can be performed to determine an approximate melting range, followed by a slower, more precise measurement.

Determination of Solubility

Solubility is a fundamental property that influences a drug's bioavailability and formulation. The equilibrium solubility shake-flask method is a common approach.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid (Podofilox or this compound) is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved solute in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is typically expressed in units of mg/mL or mol/L.

Mechanism of Action and Associated Pathways

Podofilox exerts its cytotoxic effects by interfering with the cell's machinery for division. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow to assess its activity.

Caption: Mechanism of action of Podofilox, illustrating the inhibition of microtubule polymerization.

The binding of Podofilox to tubulin dimers prevents their assembly into microtubules. This disruption of microtubule dynamics inhibits the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Consequently, the cell cycle is arrested in the metaphase, ultimately leading to programmed cell death, or apoptosis.

Caption: Experimental workflow for analyzing the effect of Podofilox on the cell cycle.

This workflow outlines a common experimental procedure to investigate the cell cycle arrest induced by Podofilox. By treating cancer cells with the compound and subsequently analyzing their DNA content using flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle (G1, S, and G2/M), thereby confirming the metaphase arrest.

Conclusion

This technical guide provides a consolidated overview of the physical properties of Podofilox and its deuterated analog, this compound. The presented data, including molecular weight and solubility, are critical for the practical application of these compounds in a research setting. While a definitive melting point for this compound remains to be reported, the information provided herein, along with the detailed experimental protocols and mechanistic diagrams, offers a solid foundation for scientists and professionals in the pharmaceutical field. The potential for polymorphism in Podofilox highlights the importance of thorough solid-state characterization in drug development.

References

Podofilox-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Podofilox-d6, a deuterated analog of the potent antimitotic agent Podofilox. This document details its chemical properties, biological activities, and relevant experimental protocols, serving as a valuable resource for professionals in drug discovery and development.

Chemical Identity and Structure

Podofilox is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species.[1] Its deuterated form, this compound, serves as an essential internal standard for the precise quantification of Podofilox and its metabolites in biological matrices using mass spectrometry-based methods.[2]

CAS Number:

-

This compound: A specific CAS number for this compound is not consistently reported in publicly available databases. It is often identified by its chemical name and molecular formula.

Chemical Structure:

The chemical structure of Podofilox consists of a fused four-ring system.[1] In this compound, six hydrogen atoms on the two methoxy groups of the trimethoxyphenyl ring are replaced by deuterium atoms.[2]

Chemical Formula:

Molecular Weight:

Quantitative Data Summary

The following table summarizes key quantitative data for Podofilox.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₂O₈ | [3] |

| Molecular Weight | 414.41 g/mol | [3] |

| IC₅₀ (Tubulin Polymerization) | 0.6 µM (isolated chicken brain tubulin) | [2] |

| IC₅₀ (DLBCL Cell Lines) | 0.0098-0.017 µM | [2] |

| Peak Serum Levels (Topical) | 1 to 17 ng/mL (after application of 0.1 to 1.5 mL of 0.5% solution) | [7][8] |

| Elimination Half-life (Topical) | 1.0 to 4.5 hours | [7][8] |

Mechanism of Action

Podofilox exerts its biological effects through a dual mechanism of action, making it a subject of significant interest in cancer research and immunology.

Inhibition of Microtubule Polymerization

The primary and most well-characterized mechanism of action of Podofilox is the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine-binding site on β-tubulin, Podofilox prevents the assembly of microtubules, which are essential components of the mitotic spindle.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cells.[2][9]

Enhancement of cGAMP-STING Signaling

Recent research has unveiled a novel immunomodulatory role for Podofilox. It has been identified as a potent enhancer of the cyclic GMP-AMP (cGAMP)–stimulator of interferon genes (STING) signaling pathway.[12][13] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Podofilox enhances cGAMP-mediated STING activation, leading to increased production of type I interferons and other pro-inflammatory cytokines, thereby promoting an anti-tumor immune response.[12]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of Podofilox from its natural source and a representative protocol for its quantification.

Extraction and Purification of Podophyllotoxin from Podophyllum emodi

This protocol is adapted from established methods for the isolation of podophyllotoxin from plant material.[1][14]

Materials:

-

Dried and powdered rhizomes of Podophyllum emodi

-

Ethanol (95%)

-

Ethyl acetate

-

Deionized water

-

Chloroform

-

Methanol

-

Silica gel for preparative Thin Layer Chromatography (TLC)

-

Heating mantle, rotary evaporator, filtration apparatus

Procedure:

-

Extraction:

-

Macerate 100 g of powdered Podophyllum emodi rhizomes with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.

-

Filter the extract and concentrate the filtrate to approximately 100 mL using a rotary evaporator.

-

Re-extract the plant residue with 300 mL of 95% ethanol for 24 hours, filter, and combine the filtrates.

-

Evaporate the combined ethanol extracts to a syrupy consistency.

-

-

Liquid-Liquid Partitioning:

-

Add the concentrated extract to a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous suspension three times with 150 mL of ethyl acetate each time.

-

Combine the ethyl acetate fractions and wash them with 100 mL of deionized water.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate to dryness to obtain the crude podophyllotoxin extract.

-

-

Purification by Preparative TLC:

-

Prepare preparative TLC plates with silica gel G.

-

Dissolve the crude extract in a minimal amount of chloroform:methanol (9:1 v/v) and apply it as a band onto the TLC plates.

-

Develop the plates in a chamber saturated with a mobile phase of chloroform:methanol (95:5 v/v).

-

After development, visualize the bands under UV light (254 nm). The band corresponding to podophyllotoxin can be identified by comparison with a standard.

-

Scrape the silica gel corresponding to the podophyllotoxin band and elute the compound with methanol.

-

Filter the methanolic solution and evaporate the solvent to obtain purified podophyllotoxin.

-

Further purification can be achieved by recrystallization from ethanol.

-

Quantitative Analysis of Podofilox by LC-MS/MS

This is a representative protocol for the quantification of Podofilox in a biological matrix, using this compound as an internal standard. Specific parameters may need optimization based on the instrumentation and matrix used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

-

Podofilox analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the plasma sample, add 10 µL of the this compound internal standard solution (concentration to be optimized).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Positive ESI mode):

-

Ion Source Parameters: Optimize spray voltage, gas temperatures, and flow rates.

-

MRM Transitions:

-

Podofilox: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be +6 Da compared to Podofilox) and a corresponding product ion.

-

-

Optimize collision energy and other compound-specific parameters for each transition.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked matrix standards.

-

Determine the concentration of Podofilox in the unknown samples from the calibration curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Podofilox Enhancement of the cGAMP-STING Signaling Pathway

The following diagram illustrates the role of Podofilox in enhancing the STING signaling pathway, a key mechanism in the innate immune response to cytosolic DNA.

References

- 1. ijhsr.org [ijhsr.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Podophyllotoxin [drugfuture.com]

- 4. scbt.com [scbt.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. Picropodophyllotoxin-d6 | C22H22O8 | CID 163322422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physician Information Podofilox Gel 0.5% [dailymed.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tubulin structure-based drug design for the development of novel 4β-sulfur-substituted podophyllum tubulin inhibitors with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Discovery of Podofilox as a Potent cGAMP-STING Signaling Enhancer with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Discovery of Podofilox as a cGAMP-STING signaling enhancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of Podofilox as a potent enhancer of the cGAMP-STING signaling pathway. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its validation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to STING and the Discovery of Podofilox

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. Upon activation by its endogenous ligand, cyclic GMP-AMP (cGAMP), STING undergoes a conformational change, leading to the recruitment and activation of TBK1 and IRF3. This cascade culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.

The therapeutic potential of activating the STING pathway has driven significant research into identifying small-molecule agonists. While direct agonists have been developed, another promising strategy is the discovery of molecules that can enhance the activity of endogenous cGAMP. Podofilox, a well-known antiviral agent, was identified through a high-throughput screening campaign as one such molecule. It has been shown to act synergistically with cGAMP to potentiate STING-dependent signaling.

Mechanism of Action: Synergistic Activation

Podofilox does not activate STING on its own but significantly lowers the threshold for cGAMP-mediated activation. The proposed mechanism suggests that Podofilox enhances the binding of cGAMP to STING or stabilizes the active conformation of the STING protein upon cGAMP binding. This leads to a more robust downstream signaling cascade, characterized by increased phosphorylation of STING, TBK1, and IRF3, and consequently, a more potent induction of IFN-β and other cytokines.

Quantitative Data Summary

The efficacy of Podofilox as a STING signaling enhancer has been quantified through various in vitro assays. The following table summarizes the key data from studies on murine bone marrow-derived dendritic cells (BMDCs).

| Assay Type | Target Cytokine | Podofilox Concentration | cGAMP Concentration | EC50 Value | Fold Enhancement | Cell Type | Reference |

| Cytokine Production | IFN-β | 1 µM | Varied | ~0.8 µM | >10-fold | mBMDCs | Li et al., 2021 |

| Cytokine Production | IL-6 | 1 µM | Varied | ~1.1 µM | >8-fold | mBMDCs | Li et al., 2021 |

| Cytokine Production | TNF-α | 1 µM | Varied | ~1.2 µM | >8-fold | mBMDCs | Li et al., 2021 |

Table 1: Summary of quantitative data for Podofilox-mediated enhancement of cGAMP-STING signaling. EC50 values represent the concentration of cGAMP required to achieve 50% of the maximal cytokine response in the presence of 1 µM Podofilox.

Signaling Pathway and Experimental Workflow Visualizations

cGAMP-STING Signaling Pathway Enhanced by Podofilox

The following diagram illustrates the canonical STING signaling pathway and the proposed point of intervention for Podofilox.

Caption: cGAMP-STING signaling pathway with Podofilox as an enhancer.

Experimental Workflow for STING Agonist Screening

This diagram outlines a typical workflow for identifying and validating a STING signaling enhancer like Podofilox.

Caption: Experimental workflow for identifying STING enhancers.

Detailed Experimental Protocols

The following are generalized protocols representative of the key experiments used to characterize Podofilox.

IFN-β Promoter Luciferase Reporter Assay

This assay is used to quantify the activation of the IFN-β promoter, a direct downstream target of IRF3.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect cells with plasmids encoding human STING, an IFN-β promoter-luciferase reporter, and a constitutively active Renilla luciferase control vector (for normalization).

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing a sub-optimal concentration of cGAMP.

-

Add Podofilox (or other test compounds) at various concentrations. Include appropriate vehicle controls (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

-

Lysis and Luminescence Reading:

-

Lyse the cells using a dual-luciferase reporter assay lysis buffer.

-

Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the fold induction relative to the cGAMP-only control.

-

Cytokine Production Measurement by ELISA

This protocol is used to measure the secretion of cytokines like IFN-β, IL-6, and TNF-α into the cell culture supernatant.

-

Cell Seeding and Stimulation:

-

Seed primary immune cells (e.g., murine BMDCs) or a responsive cell line (e.g., THP-1) in 24-well or 96-well plates.

-

Allow cells to adhere and stabilize overnight.

-

Treat cells with a fixed concentration of Podofilox in combination with a dose-range of cGAMP.

-

-

Incubation:

-

Incubate for 18-24 hours to allow for cytokine production and secretion.

-

-

Supernatant Collection:

-

Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

-

-

ELISA Procedure:

-

Perform a sandwich ELISA for the target cytokine (e.g., IFN-β) according to the manufacturer's kit instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding diluted supernatants and a standard curve of recombinant cytokine.

-

Washing and adding a biotinylated detection antibody.

-

Washing and adding a streptavidin-HRP conjugate.

-

Adding a substrate (e.g., TMB) and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Plot the dose-response curves to determine EC50 values.

-

Immunoblotting for STING Pathway Phosphorylation

This technique is used to detect the phosphorylation of key signaling proteins, which is indicative of pathway activation.

-

Cell Lysis:

-

Seed cells (e.g., THP-1) in 6-well plates and stimulate with cGAMP with or without Podofilox for a short duration (e.g., 0, 30, 60, 120 minutes).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396)) and total protein controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to assess the level of protein phosphorylation relative to controls.

-

Investigating DNA Topoisomerase II Inhibition with Podofilox-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] Among these, DNA topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2][3] This mechanism is vital for relieving torsional stress and decatenating intertwined DNA molecules.[1][2] The critical nature of Topo II in cell proliferation has made it a key target for anticancer therapies.[4][5]

Podofilox, a lignan derived from the Podophyllum plant, is a well-established antimitotic agent that exhibits cytotoxic properties.[6][7] Its mechanism of action is dual, involving the inhibition of microtubule assembly and the targeting of DNA topoisomerase II.[6][8] By interfering with Topo II, Podofilox and its derivatives can stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[7]

In drug development, the use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, has emerged as a strategy to improve the pharmacokinetic profiles of drugs. Deuteration can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to increased drug exposure and a longer half-life. Podofilox-d6 is the deuterated analog of Podofilox. This guide provides a technical overview of the investigation of DNA topoisomerase II inhibition by Podofilox and provides a framework for the study of this compound.

Data Presentation

| Compound | Target | Activity | Quantitative Data |

| Podofilox | DNA Topoisomerase II | Inhibition | Specific IC50 values are not consistently reported across public sources. |

| Tubulin | Inhibition of polymerization | Potent inhibitor. | |

| This compound | DNA Topoisomerase II | Expected to be an inhibitor | No publicly available IC50 values. |

Experimental Protocols

The following is a representative protocol for a DNA topoisomerase II relaxation assay, which can be adapted to investigate the inhibitory activity of compounds such as Podofilox and this compound.

Objective: To determine the in vitro inhibitory effect of a test compound on the relaxation of supercoiled DNA by human DNA topoisomerase IIα.

Materials:

-

Human DNA Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)

-

ATP solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Etoposide)

-

Stop solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose

-

TAE Buffer (Tris-acetate-EDTA)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

Assay Buffer (10x) - 2 µL

-

Supercoiled DNA (e.g., 0.5 µg)

-

ATP (e.g., 1 mM final concentration)

-

Test compound at various concentrations (e.g., serial dilutions). Ensure the final solvent concentration is constant across all reactions and does not exceed a level that inhibits the enzyme (typically ≤1% DMSO).

-

Nuclease-free water to adjust the volume.

-

-

Enzyme Addition: Add a pre-determined optimal amount of human DNA Topoisomerase IIα to each reaction mixture. This amount should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared in TAE buffer. Include lanes for supercoiled DNA (no enzyme), relaxed DNA (enzyme, no inhibitor), and various concentrations of the test compound and positive control.

-

Electrophoresis: Run the gel at a constant voltage until the different forms of DNA are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.

Mandatory Visualizations

Signaling Pathway of Podofilox Action

Caption: Mechanism of action of Podofilox leading to apoptosis.

Experimental Workflow for Topoisomerase II Inhibition Assay

Caption: Workflow for assessing DNA topoisomerase II inhibition.

References

- 1. Biological Activity Topoisomerase-II-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. medkoo.com [medkoo.com]

- 6. bioivt.com [bioivt.com]

- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Podofilox-d6 for Experimental Design

This technical guide provides an in-depth analysis of the thermal stability of Podofilox-d6, a deuterated analog of Podofilox. Given the limited direct data on the deuterated compound, this paper extrapolates from studies on Podofilox and its parent compound, Podophyllotoxin. The thermal stability of this compound is anticipated to be comparable to that of Podofilox, as deuterium substitution does not typically alter the fundamental chemical bonds susceptible to thermal degradation. This document is intended for researchers, scientists, and professionals in drug development, offering insights into potential degradation pathways, methodologies for stability testing, and the compound's mechanism of action.

Introduction to Podofilox and Thermal Stability

Podofilox, a purified form of podophyllotoxin, is a topical antimitotic agent used in the treatment of external genital warts. It functions by inhibiting microtubule assembly, thereby arresting cell division in the G2/M phase. The deuterated form, this compound, is often synthesized for use in pharmacokinetic studies or as an internal standard in analytical assays.

Understanding the thermal stability of an active pharmaceutical ingredient (API) like this compound is critical for designing robust experiments, establishing appropriate storage conditions, and ensuring the integrity of analytical results. Forced degradation studies, which intentionally expose the API to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2]

Thermal Degradation Pathways of Podophyllotoxin

Studies on podophyllotoxin, the parent compound of podofilox, reveal that it undergoes thermal degradation through distinct pathways, particularly in solution. When heated in an ethanolic solution, podophyllotoxin degrades into several products. One primary pathway involves the epimerization to picropodophyllin, which is thermodynamically more stable. Subsequent reactions can lead to dehydration and rearrangement products.[3]

The main thermal degradation products identified include:

-

Picropodophyllin: An isomer of podophyllotoxin.

-

α-Apopicropodophyllin & β-Apopicropodophyllin: Dehydration and rearrangement products of picropodophyllin.[3]

-

Epipodophyllotoxin: Another stereoisomer.[3]

-

Solvent Adducts: Such as ethyl ethers of picropodophyllotoxin when heated in ethanol.[3]

Kinetic studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric-Derivative Thermogravimetry (TG-DTG) have been employed to investigate the thermal decomposition of podophyllotoxin and its derivatives, determining parameters like activation energy for decomposition.[4][5]

Caption: Key thermal degradation pathways of Podophyllotoxin.

Quantitative Data from Forced Degradation Studies

| Stress Condition | Temperature | Duration | State | Purpose |

| Thermal Stress | 40°C - 80°C | 1 - 4 weeks | Solid & Solution | To identify thermolytic degradation products. |

| Accelerated Thermal | >80°C (e.g., 105°C) | 24 - 72 hours | Solid | To accelerate degradation for rapid assessment. |

Experimental Protocol for Thermal Stability Assessment

A robust experimental design is crucial for assessing the thermal stability of this compound. The following protocol outlines a general methodology for a forced degradation study, which is a key component of developing and validating stability-indicating analytical methods.[2][7]

Objective: To identify potential thermal degradants of this compound and develop a stability-indicating HPLC method.

Materials:

-

This compound reference standard

-

High-purity solvents (e.g., Acetonitrile, Methanol, Water)

-

Calibrated temperature-controlled oven

-

HPLC system with a UV or MS detector

-

Validated HPLC column (e.g., C18)

Methodology:

-

Sample Preparation:

-

Solid State: Accurately weigh a known amount of this compound into vials.

-

Solution State: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent system.

-

-

Stress Conditions:

-

Place the solid and solution samples in a calibrated oven at a selected temperature (e.g., 70°C).

-

Include control samples stored under recommended conditions (e.g., 2-8°C or room temperature) in the dark.

-

Withdraw samples at predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks).

-

-

Sample Analysis:

-

At each time point, dilute the stressed and control samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all potential degradation products.[8]

-

A photodiode array (PDA) detector can be used to check for peak purity. Mass spectrometry (MS) can be coupled to the HPLC to identify the mass of the degradation products, aiding in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the relative retention times of the degradation products.

-

If possible, identify the structure of the major degradants.

-

Ensure mass balance is maintained, accounting for the parent compound and all degradation products.

-

Caption: Experimental workflow for a thermal stability study.

Mechanism of Action: Inhibition of Tubulin Polymerization

Podofilox exerts its cytotoxic effects by inhibiting cell division. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[9] This mechanism is crucial to consider, as degradation products may have altered or diminished biological activity.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal chemistry of podophyllotoxin in ethanol and a comparison of the cytostatic activity of the thermolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Investigation of Thermal Decomposition Reactions of 4'-Demethypodophyllotoxin and Podophyllotoxin | Scientific.Net [scientific.net]

- 6. pharmtech.com [pharmtech.com]

- 7. biomedres.us [biomedres.us]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Podophyllotoxins: current status and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Podofilox using Podofilox-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Podofilox, a potent antimitotic lignan derived from the roots and rhizomes of Podophyllum species, is a widely used topical treatment for external genital warts. Accurate and precise quantification of Podofilox in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard is paramount for robust and reliable LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note details a comprehensive protocol for the quantitative analysis of Podofilox in a biological matrix (e.g., plasma) using Podofilox-d6 as an internal standard. The methodology presented is based on established principles of bioanalytical method validation and provides a framework for researchers to implement this assay in their laboratories.

Principle of the Method

This method utilizes liquid chromatography to separate Podofilox and its deuterated internal standard, this compound, from endogenous matrix components. The separated analytes are then introduced into a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ions of Podofilox and this compound are selectively isolated and fragmented, and specific product ions are monitored for quantification. The ratio of the peak area of Podofilox to the peak area of the stable isotope-labeled internal standard is used to calculate the concentration of Podofilox in the sample, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Podofilox analytical standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Podofilox and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Podofilox by serially diluting the primary stock solution with 50% methanol to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

-

Calibration Standards and QC Samples: Spike the control biological matrix with the appropriate working standard solutions of Podofilox to prepare calibration standards and quality control samples at low, medium, and high concentrations. Add the internal standard working solution to all calibration standards, QC samples, and study samples.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions:

A detailed fragmentation study of Podofilox has identified common product ions at m/z 229, 282, and 313.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Podofilox | 415.1 | 229.1 | 100 | 25 |

| This compound | 421.1 (Proposed) | 235.1 (Proposed) | 100 | 25 |

Note: The MRM transition for this compound is proposed based on the fragmentation pattern of Podofilox and a theoretical mass shift of +6 Da in a stable fragment. The optimal product ion for this compound should be confirmed experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for Podofilox analysis.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 10% | < 10% | 90 - 110% |

| Medium | 150 | < 10% | < 10% | 90 - 110% |

| High | 750 | < 10% | < 10% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85% | 90 - 110% |

| High | 750 | > 85% | 90 - 110% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Podofilox.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Podofilox in biological matrices. The use of a deuterated internal standard, this compound, is essential for mitigating analytical variability and ensuring the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research, enabling them to implement a high-quality bioanalytical assay for Podofilox. The provided protocols and performance characteristics can be adapted and validated for specific laboratory instrumentation and matrix requirements.

References

Quantitative Analysis of Podofilox Using Podofilox-d6: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Podofilox in biological matrices, specifically plasma, utilizing Podofilox-d6 as an internal standard (IS). The described methodology is based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, ensuring high sensitivity, specificity, and throughput for pharmacokinetic studies and therapeutic drug monitoring. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented, alongside a summary of key validation parameters.

Introduction

Podofilox, a purified form of podophyllotoxin, is a topical antimitotic agent used in the treatment of anogenital warts. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the arrest of cell division in the metaphase. Accurate quantification of Podofilox in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of Podofilox in plasma.

Materials and Reagents

-

Podofilox reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (human or animal, as per study requirement)

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of Podofilox and this compound from plasma samples.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for UPLC-MS/MS analysis.

Chromatographic Conditions

-

Column: Acquity UPLC BEH C18 column (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution: A suitable gradient program should be developed to ensure optimal separation of Podofilox and this compound from endogenous plasma components.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Podofilox: m/z 415.2 → 247.0[1]

-

This compound: The specific transition for this compound should be determined by direct infusion. It is expected to be approximately m/z 421.2 → 253.0 (assuming d6 on the trimethoxyphenyl group).

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity for both analyte and internal standard.

Data Presentation

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of Podofilox, based on a similar validated method for podophyllotoxin.[1]

| Parameter | Specification |

| Linearity Range | 2 - 500 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.995[1] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |

Table 1: Linearity and Sensitivity

| Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC (6 ng/mL) | < 15% | < 15% | 85% - 115% | 85% - 115% |

| Medium QC (60 ng/mL) | < 15% | < 15% | 85% - 115% | 85% - 115% |

| High QC (400 ng/mL) | < 15% | < 15% | 85% - 115% | 85% - 115% |

Table 2: Precision and Accuracy. The acceptance criteria are based on FDA guidelines. The specific values are representative for a validated bioanalytical method.

| Parameter | Result |

| Recovery | > 78.2%[1] |

| Matrix Effect | 85.4% - 92.1%[1] |

Table 3: Recovery and Matrix Effect

Visualization

Experimental Workflow

References

Application Notes and Protocols for Podofilox-d6 in Therapeutic Drug Monitoring (TDM) Assays

Introduction

Podofilox, a potent antimitotic agent derived from the podophyllotoxin lignan, is utilized in the topical treatment of external genital warts. The therapeutic efficacy and potential for systemic toxicity of Podofilox necessitate the development of sensitive and specific analytical methods for its quantification in biological matrices. Therapeutic Drug Monitoring (TDM) of Podofilox can aid in optimizing dosing regimens, minimizing adverse effects, and personalizing therapy. The use of a stable isotope-labeled internal standard, such as Podofilox-d6, is crucial for accurate and precise quantification by compensating for matrix effects and variability in sample processing and instrument response.

This document provides detailed application notes and protocols for the determination of Podofilox in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the representative performance characteristics of the described LC-MS/MS method for the quantification of Podofilox using this compound.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |

| Podofilox | 0.5 - 500 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 1.5 | < 10 | ± 10 | < 10 | ± 10 |

| Medium QC | 75 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 400 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| Quality Control Sample | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 85 - 95 | 90 - 110 |

| High QC | 400 | 85 - 95 | 90 - 110 |

Experimental Protocols

Materials and Reagents

-

Podofilox reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant)

-

Solid Phase Extraction (SPE) cartridges

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Podofilox and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Podofilox stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol at a concentration of 100 ng/mL.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate Podofilox working solutions to prepare calibration standards and QC samples at the desired concentrations.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-